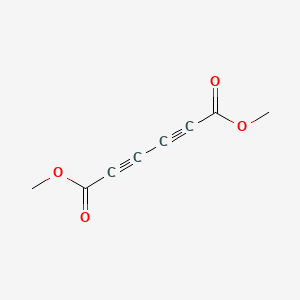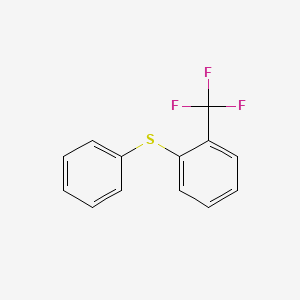
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a dioxolane ring and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:
-
Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized by reacting an appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction forms a cyclic acetal, which is stable under various conditions .
-
Amination Reaction: This can be achieved through a nucleophilic substitution reaction where the dioxolane-containing aromatic compound reacts with an amine under basic conditions .
-
Cyclohexenone Formation: : The final step involves the formation of the cyclohexenone core. This can be done through a series of reactions including aldol condensation and subsequent dehydration to form the enone structure .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids .
-
Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert the enone to an alcohol .
-
Substitution: : Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Halogenating agents (N-bromosuccinimide)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules .
-
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities .
-
Industry: : Utilized in the development of new materials with specific properties, such as liquid crystals and polymers .
Wirkmechanismus
The mechanism of action of 3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of a dioxolane ring, aniline derivative, and cyclohexenone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
3-[2-(1,3-dioxolan-2-yl)anilino]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO3/c1-17(2)10-12(9-13(19)11-17)18-15-6-4-3-5-14(15)16-20-7-8-21-16/h3-6,9,16,18H,7-8,10-11H2,1-2H3 |
InChI-Schlüssel |
GASOWMYXOISNGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C3OCCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-fluorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115144.png)
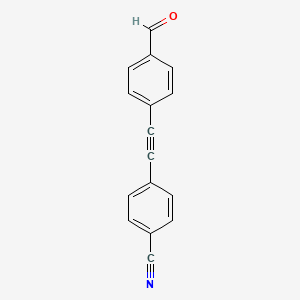
![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
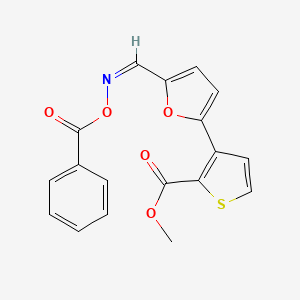
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)

![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)
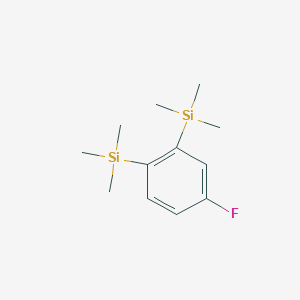

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
